molecular formula C6H4Br2O B041371 2,4-Dibromophenol CAS No. 615-58-7

2,4-Dibromophenol

Cat. No. B041371
CAS RN: 615-58-7
M. Wt: 251.9 g/mol
InChI Key: FAXWFCTVSHEODL-UHFFFAOYSA-N
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Description

2,4-Dibromophenol is a brominated derivative of phenol that possesses distinct chemical and physical properties due to the presence of bromine atoms at the 2 and 4 positions of the phenol ring. It has various industrial applications, including use as a wood preservative and flame retardant.

Synthesis Analysis

The synthesis of bromophenol derivatives, including 2,4-dibromophenol, typically involves bromination reactions. For example, the synthesis of 4-phenylbutenone derivative bromophenols, including natural products, demonstrates the diverse methods available for synthesizing brominated phenolic compounds, showcasing reactions that may share mechanistic steps or principles with 2,4-dibromophenol synthesis (Bayrak et al., 2017).

Molecular Structure Analysis

The molecular structure of 2,4-dibromophenol is characterized by the presence of two bromine atoms attached to a phenolic ring, significantly influencing its chemical behavior. The compound's structure affects its reactivity and interactions with other molecules, such as in the formation of ground-state complexes with human hemoglobin, indicating a specific binding affinity that could be attributed to its molecular configuration (Sharma et al., 2023).

Chemical Reactions and Properties

2,4-Dibromophenol participates in various chemical reactions due to its reactive bromine atoms and phenolic hydroxyl group. Its interactions with human hemoglobin have been studied, showing that it induces structural changes and interferes with the hemoglobin's function, highlighting its chemical reactivity and potential biological implications (Sharma et al., 2023).

Scientific Research Applications

  • Photoreaction Studies : 2,4-Dibromophenol is utilized in the study of photoreaction mechanisms of 2-bromophenols, which mainly produce 4-bromo-2,5-cyclohexadienone. This research provides insight into the photochemical behavior of bromophenols (Akai, Kudoh, Takayanagi, & Nakata, 2002).

  • Study in Vesicle Systems : Researchers have used 2,4-Dibromophenol to investigate dihalogenated phenols in multilamellar vesicles, contributing to our understanding of these compounds in biological systems (Varga, Bóta, & Goerigk, 2007).

  • Environmental Toxicology and Fate : The transformation of 2,4-dibromophenol during water chlorination is studied to understand the environmental fate of bromophenols in water treatment processes (Xiang et al., 2020).

  • Food Science Research : It's identified in shrimps from the North Atlantic, affecting the flavor profile of peeled shrimps, which has implications for the food industry (Anthoni, Larsen, Nielsen, & Christophersen, 1990).

  • Antibacterial Activity : A compound derived from 2,4-Dibromophenol, found in the marine sponge Dysidea granulosa, exhibits significant antibacterial properties, especially against resistant strains like MRSA and VRE (Shridhar et al., 2009).

  • Electrochemical Applications : The electrochemical hydrodehalogenation of 2,4-dibromophenol is researched for producing high-purity products efficiently and sustainably (Cheng, Scott, & Christensen, 2003).

  • Plant Metabolism Studies : Research involving carrot plants shows they can uptake and transform 2,4-dibromophenol, which has implications for understanding how plants interact with and detoxify environmental pollutants (Sun et al., 2018).

  • UV Irradiation Degradation : UV irradiation techniques are explored for degrading dibromophenols like 2,4-DBP in environmental contexts (Katayama-Hirayama et al., 2014).

Safety And Hazards

2,4-Dibromophenol is considered hazardous. It is fatal if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life .

Future Directions

While specific future directions for 2,4-Dibromophenol are not well-documented, it is worth noting that the compound is being studied for its potential applications and effects on various biological systems .

properties

IUPAC Name

2,4-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Br2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXWFCTVSHEODL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)O
Source PubChem
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Molecular Formula

C6H4Br2O
Source PubChem
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DSSTOX Substance ID

DTXSID1052290
Record name 2,4-Dibromophenol
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Molecular Weight

251.90 g/mol
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Physical Description

Solid
Record name 2,4-Dibromophenol
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Boiling Point

238.5 °C
Record name 2,4-DIBROMOPHENOL
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Flash Point

235 °F 113 °C Method: closed cup
Record name 2,4-DIBROMOPHENOL
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Solubility

Slightly soluble in carbon tetrachloride; very soluble in ethanol, ether, benzene, Very soluble in carbon disulfide, In water, 1.9X10+3 mg/L, 1.9 mg/mL at 15 °C
Record name 2,4-DIBROMOPHENOL
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Density

2.0700 g/cu cm at 20 °C
Record name 2,4-DIBROMOPHENOL
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Product Name

2,4-Dibromophenol

Color/Form

Needles from petroleum ether

CAS RN

615-58-7
Record name 2,4-Dibromophenol
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Record name 2,4-DIBROMOPHENOL
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Record name Phenol, 2,4-dibromo-
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Record name 2,4-DIBROMOPHENOL
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Melting Point

38 °C, 40 °C
Record name 2,4-DIBROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4-Dibromophenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032079
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Employing 3-bromo-2-cyanopyridine (5.88 g) in place of 2-cyanopyridine in the production of Compound 75 in Example 9, substantially the same reaction as in Example 9 was conducted to give (Z)-2-(5-bromo-2-hydroxybenzoyl)-3-bromopyridine O-t-butyloxime (3.74 g) (Compound 81) from 2,4-dibromophenol (8.01 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,130
Citations
Q Zhang, W Kong, L Wei, Y Wang, Y Luo, P Wang… - Environment …, 2020 - Elsevier
The structural analogs, 2,4-dibromophenol (2,4-DBP) and 2,4-dibromoanisole (2,4-DBA), have both natural and artificial sources and are frequently detected in environmental matrices. …
Number of citations: 28 www.sciencedirect.com
H Liu, H Zhao, X Quan, Y Zhang, S Chen, H Zhao - Chemosphere, 2011 - Elsevier
Hydroxylated polybrominated diphenyl ethers (HO-PBDEs) have received significant attention due to their toxicities and universal presence in the environmental matrices. However, …
Number of citations: 36 www.sciencedirect.com
J Sun, Q Chen, Z Qian, Y Zheng, S Yu… - Journal of agricultural …, 2018 - ACS Publications
Plants can extensively uptake organic contaminants from soil and subsequently transform them into various products. Those compounds containing hydroxyl may undergo direct …
Number of citations: 25 pubs.acs.org
Y Agatsuma, H Endo, K Taniguchi - Fisheries Science, 2008 - Springer
As a possible factor leading to the low recruitment level of sea urchins in kelp forests, the inhibitory effect of 2,4-dibromophenol (DBP) and 2,4,6-tribromophenol (TBP) released from the …
Number of citations: 16 link.springer.com
MP Luda, AI Balabanovich - Journal of Analytical and Applied Pyrolysis, 2011 - Elsevier
Pyrolysis appears to be an emerging option allowing recovery of useful products from wastes of electric and electronic equipment (WEEE) because of the high value of potentially …
Number of citations: 12 www.sciencedirect.com
H Cheng, K Scott, PA Christensen - Journal of applied electrochemistry, 2003 - Springer
The electrochemical hydrodehalogenation (HDH) of 2,4-dibromophenol (DBP) has been carried out by electrochemical reduction in H-cells and solid polymer electrolyte (SPE) cells …
Number of citations: 18 link.springer.com
T Hassenklöver, U Bickmeyer - Aquatic toxicology, 2006 - Elsevier
2,4-Dibromophenol (2,4-DBP) and 2,4,6-tribromophenol (2,4,6-TBP) are marine secondary metabolites, with 2,4,6-tribromophenol playing an important role as industrially produced …
Number of citations: 17 www.sciencedirect.com
J Wu, Y Sun, C Gu, T Wang, Y **n, C Chai, C Cui… - Applied Catalysis B …, 2018 - Elsevier
This study aims to reveal the visible–light photocatalytic performance of Pt supported and carbon coated Bi 2 MoO 6 (Pt/C@Bi 2 MoO 6 ) composite on the degradation of aquatic 2,4–…
Number of citations: 57 www.sciencedirect.com
D Ma, J Wu, M Gao, Y **n, C Chai - Chemical Engineering Journal, 2017 - Elsevier
An artificial all-solid-state Z-scheme Bi 2 MoO 6 /CNTs/g-C 3 N 4 composite has been synthesized by hydrothermal technique, and its photocatalytic properties was investigated by the …
Number of citations: 116 www.sciencedirect.com
JY Li, Y Agatsuma, K Taniguchi - Journal of Shellfish Research, 2009 - BioOne
We examined the inhibitory effects of 2,4-dibromophenol (DBP) and 2,4,6-tribromophenol (TBP), which are released by the large perennial brown algae Eisenia bicyclis and Ecklonia …
Number of citations: 9 bioone.org

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